molecular formula C17H10Br2N2O2S B608386 KS99 CAS No. 1344698-28-7

KS99

Cat. No.: B608386
CAS No.: 1344698-28-7
M. Wt: 466.15
InChI Key: LRFRSKDYIFHZQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KS99 is a dual inhibitor of BTK and tubulin polymerization.

Scientific Research Applications

KS99 and Acute Myeloid Leukemia (AML)

This compound, an Isatin analog, has demonstrated significant applications in the context of acute myeloid leukemia (AML). It targets leukemic stem cells, which are known for their high proliferation rates and resistance to drug treatments. This compound specifically targets cells with high aldehyde dehydrogenase activity and inhibits the phosphorylation of STAT3. This leads to reduced clonogenicity of primary human AML cells, suggesting this compound's potential as a therapeutic agent against AML. Notably, AML with myelodysplastic-related changes showed more sensitivity to this compound compared to de novo AML, irrespective of NPM1 mutation status (Annageldiyev et al., 2019).

This compound in Multiple Myeloma Treatment

This compound also has been researched for its role in the treatment of multiple myeloma. It acts as a dual inhibitor of Bruton's tyrosine kinase (BTK) and tubulin polymerization. This dual inhibition is significant as both BTK and microtubules play crucial roles in cancer cell growth and survival. This compound's ability to induce apoptosis in multiple myeloma cells in a caspase-dependent manner, and its impact on osteoclastogenesis and cytokine expression associated with bone loss, further highlight its therapeutic potential in multiple myeloma treatment (Pandey et al., 2017).

Properties

CAS No.

1344698-28-7

Molecular Formula

C17H10Br2N2O2S

Molecular Weight

466.15

IUPAC Name

5,7-Dibromo-1-(4-(thiocyanatomethyl)benzyl)isatin

InChI

InChI=1S/C17H10Br2N2O2S/c18-12-5-13-15(14(19)6-12)21(17(23)16(13)22)7-10-1-3-11(4-2-10)8-24-9-20/h1-6H,7-8H2

InChI Key

LRFRSKDYIFHZQL-UHFFFAOYSA-N

SMILES

O=C1N(CC2=CC=C(CSC#N)C=C2)C3=C(C=C(Br)C=C3Br)C1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KS-99;  KS 99;  KS99

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KS99
Reactant of Route 2
Reactant of Route 2
KS99
Reactant of Route 3
Reactant of Route 3
KS99
Reactant of Route 4
Reactant of Route 4
KS99
Reactant of Route 5
Reactant of Route 5
KS99
Reactant of Route 6
Reactant of Route 6
KS99

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.